The Discovery and Development of DNL-201: A LRRK2 Inhibitor for Parkinson's Disease
The Discovery and Development of DNL-201: A LRRK2 Inhibitor for Parkinson's Disease
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development history of DNL-201, a selective, central nervous system (CNS)-penetrant, small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). DNL-201 was developed by Denali Therapeutics as a potential disease-modifying therapy for Parkinson's disease (PD). This document details the scientific rationale, preclinical and clinical development milestones, key experimental data, and methodologies employed in its evaluation.
Introduction: The Rationale for LRRK2 Inhibition in Parkinson's Disease
Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[1][2][3] These mutations, particularly the G2019S substitution, lead to a hyperactive kinase function of the LRRK2 protein.[1][2][3] This increased kinase activity is believed to disrupt lysosomal function, a critical cellular process for clearing aggregated proteins, including alpha-synuclein, a hallmark of PD pathology.[3][4][5] The accumulation of dysfunctional lysosomes and protein aggregates is thought to contribute to the progressive neurodegeneration seen in Parkinson's disease.[4] Therefore, inhibiting the hyperactive LRRK2 kinase has emerged as a promising therapeutic strategy to restore lysosomal function and potentially slow the progression of the disease. DNL-201 was designed as a potent and selective inhibitor of LRRK2 to address this underlying pathology.[3][6]
Preclinical Discovery and Characterization
DNL-201 is an ATP-competitive inhibitor of LRRK2 kinase activity.[1][3] Its discovery and preclinical development involved a series of in vitro and in vivo studies to establish its mechanism of action, potency, selectivity, and safety profile.
In Vitro Studies
In cellular models, DNL-201 demonstrated a dose-dependent inhibition of LRRK2 kinase activity.[1] This was evidenced by a reduction in the phosphorylation of LRRK2 at serine 935 (pS935) and its substrate, the Rab10 protein at threonine 73 (pT73).[1][2] Furthermore, treatment with DNL-201 led to improved lysosomal function in various cell types, including primary mouse astrocytes and fibroblasts from patients with Gaucher disease, a lysosomal storage disorder.[1][2]
In Vivo Animal Studies
Preclinical evaluation in animal models, including rats and cynomolgus macaques, confirmed that DNL-201 is CNS-penetrant.[1][7] Following oral administration, DNL-201 effectively inhibited LRRK2 kinase activity in both the periphery and the brain.[7] Chronic administration in macaques at pharmacologically relevant doses did not result in adverse findings, demonstrating a favorable safety profile heading into clinical trials.[1][2]
Clinical Development Program
The clinical development of DNL-201 encompassed Phase 1 studies in healthy volunteers and a Phase 1b study in Parkinson's disease patients to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).
Phase 1 Study in Healthy Volunteers
A randomized, double-blind, placebo-controlled Phase 1 study was conducted in 122 healthy volunteers.[1][2] The study assessed single ascending doses (SAD) and multiple ascending doses (MAD) of DNL-201. The key findings from this study are summarized in the tables below.
Table 1: Phase 1 Study Design in Healthy Volunteers
| Parameter | Details |
| Participants | 122 healthy adult volunteers |
| Study Design | Randomized, double-blind, placebo-controlled |
| Dosing Regimens | Single Ascending Doses (SAD) and Multiple Ascending Doses (MAD) |
| Key Endpoints | Safety, tolerability, pharmacokinetics, and pharmacodynamics (LRRK2 pathway biomarkers) |
Table 2: Summary of Pharmacodynamic Results from Phase 1 MAD Cohorts
| Biomarker | Dose | Median Inhibition |
| pS935 LRRK2 (Whole Blood) | Highest multiple dose | >90% at peak, >50% at trough[8] |
| pT73 Rab10 (Whole Blood) | Highest multiple dose | >90% at peak, >50% at trough[8] |
Table 3: Safety and Tolerability in Phase 1 Study
| Finding | Details |
| Overall Tolerability | Generally well-tolerated at doses demonstrating target engagement.[7] |
| Adverse Events (AEs) | Most common AEs were headache, dizziness, and nausea.[7] No serious adverse events were reported.[7] |
Phase 1b Study in Parkinson's Disease Patients
Following the promising results in healthy volunteers, a Phase 1b study (NCT03710707) was initiated in 28 patients with mild to moderate Parkinson's disease, with and without LRRK2 mutations.[1][9] This 28-day, randomized, placebo-controlled study evaluated two dose levels of DNL-201.[9][10]
Table 4: Phase 1b Study Design in Parkinson's Disease Patients
| Parameter | Details |
| Clinical Trial Identifier | NCT03710707[9][10] |
| Participants | 28 patients with mild to moderate Parkinson's disease (with and without LRRK2 mutations) |
| Study Design | Randomized, double-blind, placebo-controlled |
| Duration | 28 days |
| Dosing | Low dose and high dose regimens |
| Key Endpoints | Safety, tolerability, and biomarker responses (pS935 LRRK2, pT73 Rab10, urinary BMP) |
Table 5: Summary of Biomarker Results from Phase 1b Study
| Biomarker | Dose | Inhibition/Change |
| pS935 LRRK2 (Whole Blood) | Low and High Doses | 50-75% inhibition across the dosing period at steady state[10] |
| pT73 Rab10 (Whole Blood) | Low and High Doses | >50% inhibition |
| Urinary di-22:6-bis(monoacylglycerol)phosphate (BMP) | Low Dose | 20% improvement |
| Urinary di-22:6-bis(monoacylglycerol)phosphate (BMP) | High Dose | 60% improvement |
Table 6: Safety and Tolerability in Phase 1b Study
| Finding | Details |
| Overall Tolerability | Generally well-tolerated at both doses.[10] |
| Adverse Events (AEs) | Majority of AEs were mild to moderate.[10] The most common treatment-related AEs were headache and nausea.[10] One severe AE of headache at the high dose led to a dose reduction.[10] |
Experimental Protocols
Detailed experimental protocols for the key assays are crucial for the replication and validation of scientific findings. While the specific standard operating procedures used by Denali Therapeutics are proprietary, the following sections describe the principles and general methodologies for the key experiments cited.
LRRK2 Kinase Activity Assays (pS935-LRRK2 and pT73-Rab10)
The inhibition of LRRK2 kinase activity was primarily assessed by measuring the phosphorylation status of LRRK2 itself (autophosphorylation at Serine 935) and a key substrate, Rab10 (at Threonine 73).
Principle: The levels of phosphorylated LRRK2 and Rab10 are directly proportional to the kinase activity of LRRK2. DNL-201, as a LRRK2 inhibitor, is expected to reduce the levels of these phosphoproteins.
General Protocol (Western Blot):
-
Sample Collection and Preparation: Whole blood samples are collected from study participants. Peripheral blood mononuclear cells (PBMCs) are isolated via density gradient centrifugation. Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.[11]
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[11]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for pS935-LRRK2 and pT73-Rab10.[11] Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye.
-
Detection and Quantification: The signal is detected using chemiluminescence or fluorescence imaging.[11] The band intensities are quantified using densitometry software. To normalize the data, the levels of total LRRK2 and total Rab10 are also measured on the same samples.
Lysosomal Function Assay (Urinary BMP)
Bis(monoacylglycerol)phosphate (BMP) is a lipid enriched in the internal vesicles of late endosomes and lysosomes. Altered urinary BMP levels have been linked to LRRK2 activity and lysosomal dysfunction.
Principle: Elevated urinary BMP levels are observed in individuals with LRRK2 mutations.[12][13] Inhibition of LRRK2 kinase activity is expected to normalize these levels, indicating a restoration of lysosomal function.
General Protocol (LC-MS/MS):
-
Sample Collection: Urine samples are collected from study participants.
-
Sample Preparation: An internal standard (e.g., a deuterated BMP analog) is added to the urine samples for accurate quantification. The lipids are then extracted from the urine using a liquid-liquid or solid-phase extraction method.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The extracted lipids are separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated lipids are then ionized and analyzed by a tandem mass spectrometer, which allows for the specific and sensitive quantification of different BMP isoforms.[12]
-
Data Analysis: The concentration of BMP in the urine is calculated based on the ratio of the signal from the endogenous BMP to the signal from the internal standard. The results are typically normalized to urinary creatinine (B1669602) levels to account for variations in urine dilution.
Visualizations
LRRK2 Signaling Pathway and DNL-201 Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. DNL201 / Denali Therap [delta.larvol.com]
- 5. Targeting LRRK2 in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 8. scienceofparkinsons.com [scienceofparkinsons.com]
- 9. Denali Therapeutics Announces First Patient… | Flagship Pioneering [flagshippioneering.com]
- 10. mdsabstracts.org [mdsabstracts.org]
- 11. Western blot analysis [bio-protocol.org]
- 12. Higher Urine bis(Monoacylglycerol)Phosphate Levels in LRRK2 G2019S Mutation Carriers: Implications for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LRRK2 and GBA1 variant carriers have higher urinary bis(monacylglycerol) phosphate concentrations in PPMI cohorts - PMC [pmc.ncbi.nlm.nih.gov]
